N-Benzoyl-5'-O-(triphenylmethyl)-Adenosine
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Overview
Description
N-Benzoyl-5’-O-(triphenylmethyl)-Adenosine (CAS No. 84138-86-3) is a synthetic compound. Its chemical formula is C₃₈H₃₅N₅O₆, and its molecular weight is 657.71 g/mol. This purine nucleoside analog has gained attention due to its antitumor activity, particularly against indolent lymphoid malignancies .
Preparation Methods
The synthetic route for N-Benzoyl-5’-O-(triphenylmethyl)-Adenosine involves specific reaction conditions. Unfortunately, detailed industrial production methods are not widely available. Researchers typically prepare it in the laboratory using established protocols.
Chemical Reactions Analysis
N-Benzoyl-5’-O-(triphenylmethyl)-Adenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent. The major products formed from these reactions contribute to its antitumor properties.
Scientific Research Applications
This compound finds applications in several scientific fields:
Chemistry: Researchers study its reactivity and use it as a model compound for nucleoside analogs.
Biology: It serves as a tool to investigate cellular processes related to DNA synthesis and apoptosis.
Medicine: Its antitumor activity makes it a potential candidate for cancer therapy.
Industry: Although industrial production methods are limited, its research applications drive interest.
Mechanism of Action
The antitumor effects of N-Benzoyl-5’-O-(triphenylmethyl)-Adenosine involve inhibition of DNA synthesis and induction of apoptosis. Molecular targets and pathways associated with these mechanisms remain an active area of study.
Comparison with Similar Compounds
While N-Benzoyl-5’-O-(triphenylmethyl)-Adenosine is unique in its structure, it shares similarities with other purine nucleoside analogs. its specific features set it apart from its counterparts.
Properties
Molecular Formula |
C36H31N5O5 |
---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H31N5O5/c42-30-28(21-45-36(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27)46-35(31(30)43)41-23-39-29-32(37-22-38-33(29)41)40-34(44)24-13-5-1-6-14-24/h1-20,22-23,28,30-31,35,42-43H,21H2,(H,37,38,40,44)/t28-,30-,31-,35-/m1/s1 |
InChI Key |
CLQLOYVVKMWBIY-JYYIKNSZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Origin of Product |
United States |
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